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About Vimirogant (VTP-43742)

The table below summarizes the key characteristics of Vimirogant based on the search results.

Property Description

Development Name VTP-43742 (Vimirogant)

Pharmacological
Class

RORγt (Retinoic acid receptor-related orphan receptor gamma t)
antagonist/inverse agonist [1]

Therapeutic Target IL-23/Th17 axis for autoimmune diseases (e.g., plaque psoriasis) [1]

Development Status Development was discontinued after Phase IIa trials for psoriasis [1].

Structure Aryl sulfone-class small molecule [1].

Assessing Off-Target Cross-Reactivity: A Framework

For a discontinued drug like Vimirogant, a complete and validated experimental protocol is not available in

the public domain. The following workflow and detailed methodology outline a standard, comprehensive
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approach to identify and characterize potential off-target interactions, which is a critical step in drug

development.

Identify Potential Off-Targets

In Silico Screening

In Vitro Profiling

Functional Assays

  Refine Target List
  Validate Prediction

Data Integration & Risk Assessment

Implement Mitigation Strategy

Click to download full resolution via product page

Detailed Experimental Methodology

1. In Silico Profiling

Objective: Predict potential off-targets computationally before costly lab experiments.
Protocol:

Use the 3D crystal structure of Vimirogant (if available from patents or publications like [1])
and perform molecular docking against a library of pharmaceutically relevant protein targets

(e.g., kinases, GPCRs, nuclear receptors).
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Employ similarity searching tools to find proteins with ligand-binding sites structurally similar

to RORγt. Pay special attention to the broader nuclear receptor family (e.g., RORα, RORβ,
LXR, FXR) due to conserved structural features [2].

2. Broad In Vitro Binding Screening

Objective: Empirically test binding against a wide panel of unrelated targets.
Protocol:

Utilize high-throughput binding assays (e.g., radiometric or fluorescence-based).
The Eurofins SafetyScreen44 panel or similar services can be used. This panel assays

against 44 key off-targets, including GPCRs, ion channels, and transporters.
A significant response (e.g., >50% inhibition or activation at 10 µM of Vimirogant) indicates a

potential positive hit for further investigation.

3. Functional Cell-Based Assays

Objective: Confirm if binding to a potential off-target translates to a functional biological effect.

Protocol:
For hits from the binding screen, establish a reporter gene assay (RGA) in a relevant cell line.

As described for RORγt antagonists in [1], you can transfect cells with a plasmid containing the
ligand-binding domain (LBD) of the off-target protein fused to a Gal4-DNA binding domain and

a luciferase reporter gene.
Measure the effect of Vimirogant on the transcriptional activity of the off-target compared to a

known agonist/antagonist. The table below shows how to structure data from these functional
assays for easy comparison.

Table: Example Structure for Reporting Functional Cross-Reactivity Data

Potential Off-
Target

Assay Type
Vimirogant IC50 /
EC50

Effect vs.
Control

Risk
Assessment

RORα Reporter Gene Assay X.XX µM Partial Agonist Medium

Kinase XYZ Enzyme Activity Assay >30 µM No significant

effect

Low

hERG Channel Patch Clamp

Electrophysiology

Y.YY µM Inhibition High (if potent)
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Frequently Asked Questions (FAQs)

Q1: What is the most likely cause of cross-reactivity for a RORγt antagonist like Vimirogant? The

highest risk is within the nuclear receptor (NR) superfamily, particularly the closely related ROR

subfamily (RORα and RORβ). Their ligand-binding domains (LBDs) share significant structural homology

with RORγt, increasing the probability of a designed ligand for one (RORγt) also binding to the others [2].

Q2: Our in vitro data shows Vimirogant has weak activity against an unexpected kinase. What should

we do next?

Dose-Response Relationship: First, run a full concentration-response curve to determine the

potency (IC50). An IC50 much higher than the therapeutic concentration for RORγt likely indicates a
low clinical risk.

Cellular Context: Confirm the activity in a more physiologically relevant cell-based assay. Binding in
a purified system does not always translate to a functional effect in a cellular environment.

Structural Analysis: Perform molecular modeling to see if a plausible binding pose for Vimirogant in
the kinase's active site exists. This can help you understand the mechanism and guide further

chemical optimization [1].

Q3: Are there known excipients or metabolites of Vimirogant that could cause cross-reactive

hypersensitivity? While specific data on Vimirogant is scarce, monoclonal antibodies and other biologics

have documented cases where first-dose anaphylaxis was triggered by pre-existing IgE antibodies against a

sugar moiety (galactose-α-1,3-galactose, alpha-gal) or solubilizing agents like polysorbate [3]. Although

Vimirogant is a small molecule, its formulation should be investigated as a potential source of non-

mechanism-based reactions.

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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